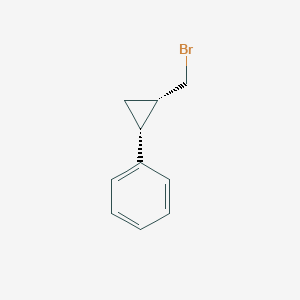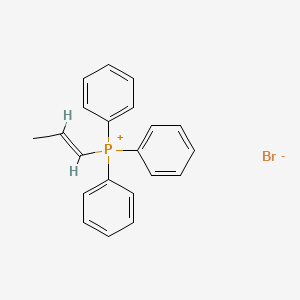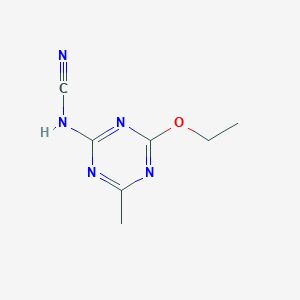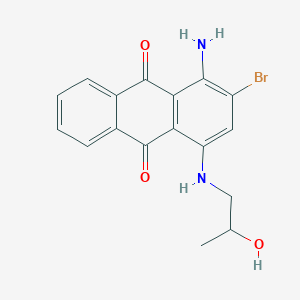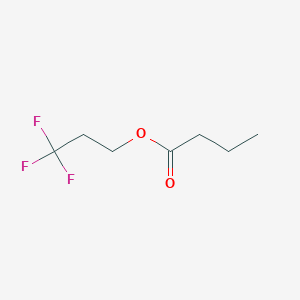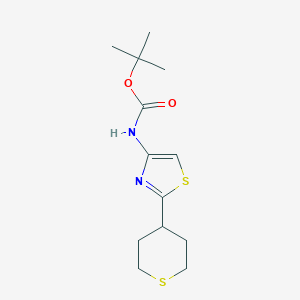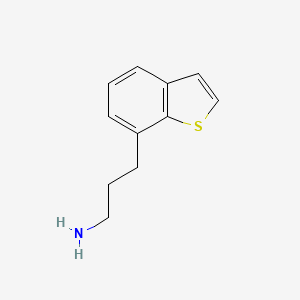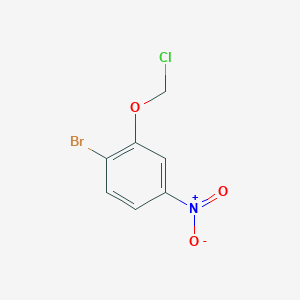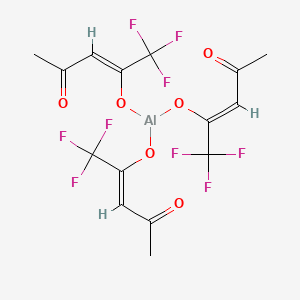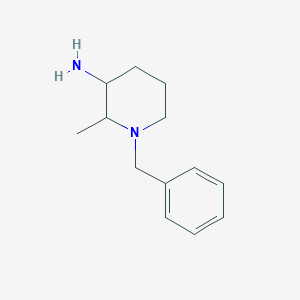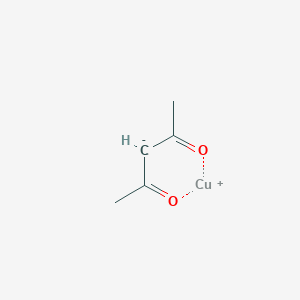![molecular formula C17H19NO5S B13148967 L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a phenylmethylsulfonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-tyrosine. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Sulfonylation: The protected L-tyrosine is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the phenylmethylsulfonyl group.
Esterification: The carboxyl group of the sulfonylated L-tyrosine is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylmethylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosine, N-[(phenylmethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, phenylmethyl ester
- Fluorosulfate-L-tyrosine
Uniqueness
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The phenylmethylsulfonyl group provides a reactive site for covalent modification of proteins, while the methyl ester group enhances its solubility and bioavailability.
This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into enzyme mechanisms, protein interactions, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H19NO5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-(benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)16(11-13-7-9-15(19)10-8-13)18-24(21,22)12-14-5-3-2-4-6-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 |
Clave InChI |
AQQLCZHPCSXJIN-INIZCTEOSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


